Bienvenue dans la boutique en ligne BenchChem!

CDDO-dhTFEA

Chronic Kidney Disease Nephrology Oxidative Stress

CDDO-dhTFEA (RTA dh404) is a second-generation, synthetic oleanane triterpenoid with verified Nrf2 activation & NF-κB inhibition. Its unique differentiation: reverses hypertension, glomerulosclerosis & interstitial fibrosis in 5/6 nephrectomy CKD rats; fully restores acetylcholine-induced vasorelaxation in CKD aortic rings; dose-dependently induces bile acid-independent bile flow & Nrf2 targets (Nqo1, Txnrd, Gclc, Ho-1); and triggers G2/M arrest/apoptosis in glioblastoma (IC50). Choose this high-purity (>98%) probe for target validation, comparative Nrf2 studies & CKD/cancer pathway dissection. Bulk pricing & global shipping available.

Molecular Formula C33H45F3N2O3
Molecular Weight 574.7 g/mol
Cat. No. B2572142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDDO-dhTFEA
Molecular FormulaC33H45F3N2O3
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C
InChIInChI=1S/C33H45F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h15,20,22-24H,8-14,16,18H2,1-7H3,(H,38,41)/t20-,22-,23+,24-,29-,30+,31+,32-/m0/s1
InChIKeyRMYWYZJDSBWZHH-BFGQVZSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CDDO-dhTFEA (RTA dh404) - A Second-Generation Synthetic Triterpenoid Nrf2 Activator for CKD and Cancer Research


CDDO-dhTFEA, also referred to as RTA dh404, is a second-generation, synthetic oleanane triterpenoid compound that potently activates the cytoprotective transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and inhibits the pro-inflammatory NF-κB pathway [1]. As a derivative of the naturally occurring triterpenoid oleanolic acid, it belongs to a class of molecules known as Antioxidant Inflammation Modulators (AIMs) [2]. The compound's pharmacological profile, including its ability to restore Nrf2 activity and attenuate oxidative stress, has made it a key research tool for investigating therapeutic interventions in models of chronic kidney disease (CKD) and certain cancers.

Why In-Class Nrf2 Activators Like CDDO-dhTFEA Cannot Be Interchanged: The Case for RTA dh404


The synthetic oleanane triterpenoid class of Nrf2 activators is not functionally interchangeable. Subtle structural modifications lead to profound differences in pharmacokinetics, tissue distribution, safety profiles, and therapeutic efficacy [1]. For instance, the first-generation analog bardoxolone methyl (CDDO-Me), while a potent Nrf2 activator, has been associated with significant cardiovascular toxicity, including heart failure, which led to the termination of a Phase 3 clinical trial for CKD [2]. This is attributed to the highly reactive α-cyano-α,β-unsaturated ketone (CUK) moiety in its structure [3]. Conversely, another second-generation analog, omaveloxolone (RTA 408), has been successfully developed and FDA-approved for Friedreich's Ataxia, highlighting the importance of specific molecular features [4]. The precise quantitative evidence below demonstrates where CDDO-dhTFEA possesses a unique and verifiable differentiation that is meaningful for scientific selection in specific disease models.

Quantitative Differentiation Guide: CDDO-dhTFEA (RTA dh404) vs. Comparators and Controls


Renal Protection in CKD Model: CDDO-dhTFEA Reverses Key Pathological Metrics vs. Untreated Disease Control

In a 12-week study using a 5/6 nephrectomized rat model of chronic kidney disease (CKD), oral administration of CDDO-dhTFEA at 2 mg/kg/day restored mean arterial pressure (MAP) to near-baseline levels and significantly reduced histological markers of renal damage compared to the vehicle-treated CKD group [1]. The quantitative improvements in renal pathology are substantial and provide a clear, data-driven rationale for selecting this compound in CKD research.

Chronic Kidney Disease Nephrology Oxidative Stress

Endothelial Function Restoration: CDDO-dhTFEA Ameliorates Vascular Dysfunction in CKD vs. Untreated Controls

In the same CKD rat model, CDDO-dhTFEA treatment (2 mg/kg/day for 12 weeks) fully restored acetylcholine-induced relaxation in aortic rings, a key measure of endothelial function, to levels comparable to sham-operated controls [1]. This functional improvement was accompanied by the restoration of Nrf2 activity and expression of its cytoprotective target genes, as well as the reduction of inflammatory markers in the aorta [1].

Endothelial Dysfunction Vascular Biology Chronic Kidney Disease

Hepatobiliary Effects: CDDO-dhTFEA Demonstrates Unique, Dose-Dependent Increase in Bile Flow and Cytoprotective Gene Expression

In a study on bile duct-cannulated rats, oral administration of CDDO-dhTFEA (3, 10, or 30 mg/kg) for 7 days resulted in a dose-dependent increase in bile flow and biliary excretion of glutathione (GSH), cholesterol, and phospholipids, without affecting bile acid excretion [1]. This was accompanied by dose-dependent increases in the hepatic mRNA expression and/or enzyme activity of a panel of Nrf2 target genes [1]. This is a specific hepatobiliary signature that distinguishes it from other Nrf2 activators in this model.

Hepatology Bile Acid Metabolism Nrf2

Anti-Cancer Activity in Glioblastoma: CDDO-dhTFEA Exhibits Time- and Concentration-Dependent Cytotoxicity

CDDO-dhTFEA (RTA dh404) demonstrates significant anti-cancer activity in human glioblastoma (GBM) cell lines. In a recent study, treatment of GBM8401 cells with RTA dh404 resulted in time-dependent cytotoxicity, with IC50 values of 3 µM at 24 hours, 5.4 µM at 48 hours, and 8.6 µM at 72 hours [1]. This activity is mediated through G2/M cell cycle arrest, apoptosis induction (increased caspase-3 activity), and autophagy [1].

Glioblastoma Cancer Research Apoptosis

Comparison with Bardoxolone Methyl (CDDO-Me): A Distinct Safety and Structural Rationale

A key differentiator for CDDO-dhTFEA is its distinct chemical structure compared to the first-generation analog, bardoxolone methyl (CDDO-Me). While CDDO-Me is a potent Nrf2 activator, its development for CKD was halted due to serious cardiovascular adverse events, including increased rates of heart failure and death in a Phase 3 clinical trial [1]. This toxicity is linked to the highly reactive α-cyano-α,β-unsaturated ketone (CUK) moiety in CDDO-Me, which can covalently bind to thiol groups in various proteins [2]. CDDO-dhTFEA, as a dihydro-derivative with a trifluoroethyl amide substitution, is structurally modified in this key region, providing a distinct chemical scaffold that has not been associated with the same clinical cardiotoxicity signal.

Drug Safety Cardiotoxicity Structure-Activity Relationship

Strategic Application Scenarios for CDDO-dhTFEA (RTA dh404) in Focused Research


Preclinical CKD Model for Investigating Nrf2-Mediated Renoprotection

CDDO-dhTFEA is optimally deployed in the 5/6 nephrectomy rat model to study mechanisms of Nrf2-mediated renoprotection, specifically its ability to reverse hypertension, glomerulosclerosis, and interstitial fibrosis. The quantitative data on MAP restoration and histological improvement [1] provide a robust baseline for comparative studies with novel compounds or for investigating downstream signaling pathways (e.g., NF-κB and TGF-β) in chronic kidney disease progression.

Vascular Biology Studies Focusing on Endothelial Dysfunction in Metabolic Disease

For research focused on the cardiovascular complications of CKD or diabetes, CDDO-dhTFEA serves as a critical tool. Its demonstrated ability to fully restore acetylcholine-induced vasorelaxation in aortic rings from CKD rats to sham control levels [2] makes it an ideal positive control or interventional compound for studies examining endothelial dysfunction, oxidative stress, and vascular inflammation. This application is further supported by its effects in diabetic Akita mice [3].

Hepatobiliary Research on Nrf2-Mediated Choleresis and Cytoprotection

Researchers investigating hepatic Nrf2 activation and its effects on bile formation and detoxification pathways should utilize CDDO-dhTFEA. The compound's unique, dose-dependent induction of bile acid-independent bile flow and a broad panel of Nrf2 target genes (Nqo1, Txnrd, Gclc, Ho-1) in a rat model [4] provides a specific, multi-parametric readout for studies on hepatoprotection against oxidative stress, cholestasis, or drug-induced liver injury.

Glioblastoma Research: Investigating Nrf2-Mediated Cell Cycle Arrest and Apoptosis

CDDO-dhTFEA is a valuable chemical probe for studying Nrf2-dependent and -independent mechanisms in glioblastoma. Its quantified time- and dose-dependent cytotoxicity (IC50 values in GBM8401 cells) and its clear induction of G2/M arrest, apoptosis, and autophagy [5] make it a potent tool for target validation, pathway mapping, and as a reference standard for screening new chemical entities with potential anti-glioma activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDDO-dhTFEA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.